Cas no 22043-39-6 ( )
structure
Product Name:
Numero CAS:22043-39-6
MF:C16H18N4S
MW:298.405921459198
CID:912187
PubChem ID:6862754
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea
- 1-(4-(dimethylamino)benzylidene)-4-phenylthiosemicarbazide
- 1-[4-(dimethylamino)benzylidene]-4-phenylthiosemicarbazide
- 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
- 4-Dimethylamino-benzaldehyd-(4-phenyl-thiosemicarbazon)
- 4-dimethylamino-benzaldehyde 4-phenyl-thiosemicarbazone
- AC1OAOEC
- AN-689
- CHEMBL254119
- NSC213888
- STK730505
- AKOS001703915
- NSC 213888
- 22043-39-6
- Hydrazinecarbothioamide, 2-((4-(dimethylamino)phenyl)methylene)-N-phenyl-, (2E)-
- 2-((4-(Dimethylamino)phenyl)methylene)-N-phenylhydrazinecarbothioamide
- UNII-UVB4PQC2TQ
- NSC-213888
- Hydrazinecarbothioamide, 2-((4-(dimethylamino)phenyl)methylene)-N-phenyl-
- UVB4PQC2TQ
- AKOS002352734
- (2E)-2-[4-(dimethylamino)benzylidene]-N-phenylhydrazinecarbothioamide
- MFCD06465805
- p-((Dimethylamino)benzylidene)-4-phenyl-thiosemicarbazide
- 1-[(E)-(4-dimethylaminophenyl)methyleneamino]-3-phenyl-thiourea
- (2E)-2-((4-(Dimethylamino)phenyl)methylene)-N-phenylhydrazinecarbothioamide
- AN-689/40156649
- SCHEMBL13381429
- 1332462-93-7
- 3-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA
-
-
- Inchi: 1S/C16H18N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,18,19,21)/b17-12+
- Chiave InChI: HBLLYJOWYYMLSE-SFQUDFHCSA-N
- Sorrisi: S=C(N/N=C/C1C=CC(=CC=1)N(C)C)NC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 298.12544
- Massa monoisotopica: 298.12521776g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 342
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 71.8Ų
Proprietà sperimentali
- PSA: 39.66
- LogP: 3.53700
Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
22043-39-6 ( ) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso